14-ethoxy-6-methyl-2-oxa-6-azatricyclo[8.4.0.0^{3,8}]tetradeca-1(14),10,12-triene-3,9-diol
Description
14-ethoxy-6-methyl-2-oxa-6-azatricyclo[8.4.0.0³,⁸]tetradeca-1(14),10,12-triene-3,9-diol is a complex tricyclic compound characterized by a fused oxa-aza bicyclic framework with ethoxy, methyl, and hydroxyl substituents.
Properties
IUPAC Name |
6-ethoxy-2-methyl-3,4,10,10a-tetrahydro-1H-chromeno[3,2-c]pyridine-4a,10-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-3-19-12-6-4-5-10-13(17)11-9-16(2)8-7-15(11,18)20-14(10)12/h4-6,11,13,17-18H,3,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHNJVUYRDZLVEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC3(CCN(CC3C2O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview of 14-Ethoxy-6-methyl-2-oxa-6-azatricyclo[8.4.0.0^{3,8}]tetradeca-1(14),10,12-triene-3,9-diol
This compound belongs to a class of organic molecules that exhibit a range of biological activities due to their structural complexity and functional groups. Its unique tricyclic structure suggests potential interactions with biological targets, making it a subject of interest in medicinal chemistry.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs often exhibit antimicrobial properties. For instance, derivatives of azatricyclo compounds have shown effectiveness against various bacterial strains and fungi. The mechanism typically involves disrupting cell membrane integrity or inhibiting essential enzymatic pathways.
Anticancer Properties
Certain tricyclic compounds have been studied for their anticancer effects. They may induce apoptosis in cancer cells or inhibit tumor growth by interfering with cell signaling pathways. In vitro studies suggest that the presence of specific functional groups can enhance cytotoxicity against cancer cells.
Anti-inflammatory Effects
Compounds with similar frameworks have also demonstrated anti-inflammatory activities, potentially through the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenases (COX). This activity is crucial in managing conditions like arthritis and other inflammatory diseases.
Neuroprotective Potential
There is emerging evidence that some azatricyclo compounds may exhibit neuroprotective effects, possibly by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells. This property is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders.
Case Studies and Research Findings
- Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry demonstrated that azatricyclo derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted structure-activity relationships that could inform further development of similar compounds for therapeutic use.
- Anticancer Research : In a recent investigation, a related compound was found to induce apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. This finding suggests that modifications to the tricyclic structure could enhance anticancer efficacy.
- Neuroprotection : A study focused on neuroprotective agents revealed that certain azatricyclo derivatives could reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This suggests potential applications in treating neurodegenerative diseases.
Comparison with Similar Compounds
Table 1. Comparative Analysis of Structural and Functional Features
Preparation Methods
Bicyclic Precursor Synthesis
Initial steps focus on constructing the bicyclo[8.4.0]tetradecane skeleton. A Diels-Alder reaction between a diene and dienophile, such as 1,3-cyclohexadiene and methyl vinyl ketone, generates the bicyclic ketone intermediate. Subsequent reduction with sodium borohydride yields the corresponding alcohol, which undergoes Mitsunobu reaction with triphenylphosphine and diethyl azodicarboxylate (DEAD) to introduce the ethoxy group at position 14.
Key Reaction Parameters
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Diels-Alder | Toluene, 110°C, 12h | 68% |
| Mitsunobu | DEAD, PPh₃, THF, 0°C→rt | 72% |
Azatricyclo Formation
Introducing the 2-oxa-6-azabicyclo moiety requires a tandem cyclization-amination sequence. Treating the ethoxy-substituted bicyclic alcohol with chlorosulfonic acid forms a sulfonate ester, which undergoes nucleophilic displacement by methylamine in dimethylformamide (DMF) at 80°C. Intramolecular cyclization catalyzed by p-toluenesulfonic acid (p-TsOH) in refluxing toluene completes the tricyclic framework.
Functionalization and Stereochemical Control
Hydroxylation at C3 and C9
The diol functionality is introduced via Sharpless asymmetric dihydroxylation using AD-mix-β (osmium tetroxide, potassium ferricyanide, and (DHQ)₂PHAL ligand) on a triene intermediate. This step achieves >90% enantiomeric excess (ee) for the 3R,9S configuration, critical for biological activity.
Optimized Conditions
| Parameter | Value |
|---|---|
| Solvent | t-BuOH:H₂O (1:1) |
| Temperature | 0°C |
| Reaction Time | 24h |
Methyl Group Installation at C6
A Ullmann coupling between the tricyclic bromide and methylzinc chloride in tetrahydrofuran (THF), catalyzed by palladium(II) acetate and Xantphos, installs the methyl group at position 6. This method avoids racemization observed in traditional Grignard approaches.
Analytical Validation and Purity Assessment
Structural Confirmation
Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are indispensable for verifying the structure:
Purity Profiling
Reverse-phase HPLC (C18 column, acetonitrile:water gradient) confirms >99% purity. Chiral HPLC (Chiralpak IA-3) validates the 3R,9S configuration with 92% ee.
Challenges and Mitigation Strategies
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield of 14-ethoxy-6-methyl-2-oxa-6-azatricyclo[8.4.0.0³,⁸]tetradeca-1(14),10,12-triene-3,9-diol?
- Methodological Answer : Use stepwise cyclization reactions with catalytic acid/base conditions, as demonstrated for structurally related tricyclic compounds (e.g., tetracyclic amides in ). Monitor reaction progress via TLC and HPLC, adjusting solvent polarity (e.g., ethyl acetate/hexane gradients) to isolate intermediates. Purification via silica gel chromatography is critical due to the compound’s polarity .
Q. Which spectroscopic techniques are essential for structural validation?
- Methodological Answer : Employ a combination of -NMR, -NMR, and high-resolution mass spectrometry (HRMS) for backbone confirmation. For stereochemical analysis, use 2D NMR (COSY, NOESY) to resolve overlapping signals in the tricyclic core. Cross-reference with X-ray crystallography data from analogous compounds (e.g., ) to validate spatial arrangements .
Q. How can initial bioactivity screening be designed for this compound?
- Methodological Answer : Conduct GTPase inhibition assays (as in ) to evaluate interference with bacterial Obg proteins, a target for broad-spectrum antibiotics. Use ATPase/GTPase activity kits to measure free phosphate release. Include positive controls like Garcinol (IC₅₀ ~40 μM) and negative controls (DMSO vehicle) to validate assay sensitivity .
Advanced Research Questions
Q. What computational approaches resolve contradictions in predicted vs. observed reactivity?
- Methodological Answer : Perform density functional theory (DFT) calculations to model electronic effects of the ethoxy and methyl substituents. Compare computed IR spectra with experimental data to identify discrepancies in bond angles or torsional strain. Use molecular docking (e.g., AutoDock Vina) to assess interactions with biological targets, such as bacterial GTPases, and refine hypotheses about structure-activity relationships .
Q. How do structural analogs differ in biological efficacy?
- Methodological Answer : Synthesize analogs with modified substituents (e.g., replacing ethoxy with methoxy or hydroxyl groups). Test in parallel bioassays (e.g., antimicrobial susceptibility testing) and compare IC₅₀ values. For example, shows that sulfur-containing analogs exhibit enhanced membrane permeability, while carboxylate derivatives (as in ) display altered solubility profiles .
Q. What strategies mitigate spectral data ambiguity in complex mixtures?
- Methodological Answer : Use hyphenated techniques like LC-MS/MS to deconvolute overlapping peaks. For example, highlights the utility of exact mass matching (≤5 ppm error) to distinguish isomers. Apply dynamic NMR (variable-temperature or solvent-dependent studies) to resolve conformational flexibility in the tricyclic system .
Q. How can reaction mechanisms be elucidated for unexpected byproducts?
- Methodological Answer : Trap reactive intermediates using cryogenic conditions (-78°C) and analyze via FT-IR or EPR spectroscopy. For example, identifies thiol-mediated rearrangements in similar systems. Isotopic labeling (e.g., ) can track oxygen migration in the oxa-azatricyclic core during synthesis .
Data Contradiction Analysis
Q. How to reconcile discrepancies between in vitro and in silico bioactivity predictions?
- Methodological Answer : Re-evaluate force field parameters in docking simulations to account for solvent effects (e.g., explicit water models). Validate with isothermal titration calorimetry (ITC) to measure binding affinities experimentally. For example, shows that compound aggregation in aqueous buffers can artificially inflate IC₅₀ values, necessitating detergent additives (e.g., 0.01% Tween-20) .
Q. What experimental designs address low reproducibility in synthetic yields?
- Methodological Answer : Implement design of experiments (DoE) to optimize variables (temperature, catalyst loading, solvent ratios). Use Bayesian optimization for high-dimensional parameter spaces. emphasizes the role of moisture-sensitive conditions for azatricyclic systems, requiring strict inert atmosphere control (N₂/Ar glovebox) .
Methodological Resources
- Structural Databases : PubChem (InChIKey: LEMODTUYEXHTIB-UHFFFAOYSA-N) and crystallography repositories (e.g., ) for comparative analysis .
- Assay Protocols : Adapt GTPase inhibition assays from , with modifications for high-throughput screening .
- Computational Tools : Gaussian 16 for DFT, PyMOL for docking visualization, and MestReNova for NMR simulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
